molecular formula C7H4ClNOS B1590648 7-Chlorobenzo[d]thiazol-2(3H)-one CAS No. 80416-76-8

7-Chlorobenzo[d]thiazol-2(3H)-one

Cat. No.: B1590648
CAS No.: 80416-76-8
M. Wt: 185.63 g/mol
InChI Key: MLYFRFPTIGFBDU-UHFFFAOYSA-N
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Description

7-Chlorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a benzene ring fused with a thiazole ring, which contains a chlorine atom at the 7th position and a carbonyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobenzo[d]thiazol-2(3H)-one typically involves the cyclization of 2-aminothiophenol with chloroacetic acid or its derivatives. One common method is as follows:

    Starting Materials: 2-Aminothiophenol and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The mixture is heated under reflux conditions, leading to the formation of the benzothiazole ring through intramolecular cyclization.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

7-Chlorobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 7-aminobenzo[d]thiazol-2(3H)-one or 7-alkoxybenzo[d]thiazol-2(3H)-one can be formed.

    Oxidation Products: Sulfoxides or sulfones are the major products.

    Reduction Products: Alcohols or amines are typically formed.

Scientific Research Applications

7-Chlorobenzo[d]thiazol-2(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[d]thiazol-2(3H)-one involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Protein Interactions: It can interact with proteins involved in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis.

    Pathways Involved: The compound may influence pathways related to inflammation, cancer cell growth, and microbial infection.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole-2-thiol: Similar structure but with a thiol group instead of a carbonyl group.

    6-Chlorobenzo[d]thiazol-2(3H)-one: Chlorine atom at the 6th position instead of the 7th.

    Benzo[d]thiazole-2-amine: Contains an amine group instead of a carbonyl group.

Uniqueness

7-Chlorobenzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

7-chloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYFRFPTIGFBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530150
Record name 7-Chloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80416-76-8
Record name 7-Chloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared analogous to Example 2(b) from 3-acetyl-7-chloro-2(3H)-benzothiazolone with a yield of 90% of theory. M.p. 202°-203° C. (1,2-dichloro-ethane).
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3-acetyl-7-chloro-2(3H)-benzothiazolone
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Synthesis routes and methods II

Procedure details

Prepared analogous to Example 5 from 7-chloro-2-ethoxy-benzothiazole and concentrated hydrochloric acid with a yield of 38% of theory. M.p.: 202°-203° C. (after recrystallization from methanol and from diisopropyl ether).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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